molecular formula C12H11NO3S B6285855 3-HYDROXY-5-(4-METHYLSULFONYLPHENYL)PYRIDINE CAS No. 1258616-12-4

3-HYDROXY-5-(4-METHYLSULFONYLPHENYL)PYRIDINE

Cat. No.: B6285855
CAS No.: 1258616-12-4
M. Wt: 249.29 g/mol
InChI Key: FDPWXELEKURJBY-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a hydroxyl group and a methylsulfonylphenyl group attached to a pyridine ring. Its chemical properties make it a valuable compound for various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine may also interact with multiple biochemical pathways.

Pharmacokinetics

A related compound has been reported to have potent antimalarial activity with meager in vitro intrinsic clearance, moderate plasma-protein binding, and acceptable permeability . This suggests that this compound might have similar pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

Given the potential broad-spectrum biological activities of related compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of pyridinium salts, which are familiar structures in many natural products and bioactive pharmaceuticals . The production process may include the use of various catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include Raney Fe catalyst for pyridinization , and various acids such as HCl and ZnCl2 for other reactions. The reaction conditions can vary, but they often involve specific temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the pyridinization of bio-based furfural can yield 3-hydroxypyridine .

Scientific Research Applications

3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing various compounds.

    Medicine: It is being explored for its potential as an anticancer agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Hydroxy-5-(4-methylsulfonylphenyl)pyridine include:

    Indole derivatives: These compounds have diverse biological activities and are used in various medicinal applications.

    3-Hydroxy-4-pyranones: These compounds, such as kojic acid, have significant antibacterial, antifungal, and anticancer activities.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a hydroxyl group and a methylsulfonylphenyl group attached to a pyridine ring

Properties

IUPAC Name

5-(4-methylsulfonylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPWXELEKURJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683116
Record name 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258616-12-4
Record name 5-[4-(Methanesulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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